

Chemical structure and properties of Altechromone A

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Compound of Interest

Compound Name: Altechromone A

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Altechromone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

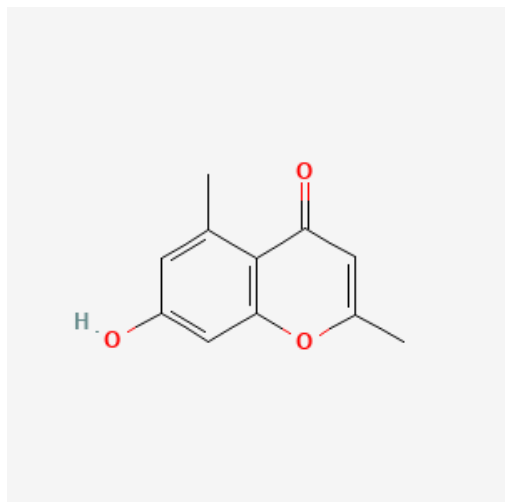
Abstract

Altechromone A, a naturally occurring chromone derivative, has garnered significant interest in the scientific community due to its diverse biological activities. Initially isolated from *Alternaria* sp., its chemical structure was later revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of **Altechromone A**, with a focus on its antimicrobial and anti-inflammatory effects. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its physicochemical and biological data in structured tables. Furthermore, a visualization of its inhibitory effects on key inflammatory signaling pathways is presented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

First isolated in 1992, the structure of **Altechromone A** was initially misidentified. Subsequent synthesis and detailed spectroscopic and X-ray crystallographic analysis led to the revision of its structure to 7-hydroxy-2,5-dimethylchromone[1].

Chemical Structure:

Table 1: Physicochemical Properties of **Altechromone A**

Property	Value	Reference
IUPAC Name	7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one	[2]
CAS Number	38412-47-4	[2]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[2]
Molecular Weight	190.19 g/mol	[3]
Appearance	Solid	[3]
Melting Point	258 - 260 °C	[3]

Spectroscopic Data

The structural revision of **Altechromone A** was based on a detailed analysis of its spectroscopic data, which differed significantly from the initially proposed structure.

Table 2: Spectroscopic Data for the Revised Structure of **Altechromone A** (7-hydroxy-2,5-dimethylchromone)

Spectroscopy	Data
¹ H NMR	(Data to be extracted from supporting information of cited literature)
¹³ C NMR	(Data to be extracted from supporting information of cited literature)
Infrared (IR)	(Data to be extracted from supporting information of cited literature)
Ultraviolet (UV)	(Data to be extracted from supporting information of cited literature)

Crystallographic Data

X-ray crystallography was instrumental in confirming the revised structure of **Altechromone A**.

Table 3: Crystallographic Data for 7-hydroxy-2,5-dimethylchromone[1]

Parameter	Value
Formula	C ₁₁ H ₁₀ O ₃
Molecular Weight	190.19
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.9503(2)
b (Å)	16.4718(4)
c (Å)	8.2909(2)
β (°) **	102.266(1)
Volume (Å ³)	927.51(4)
Z	4
Calculated Density (g cm ⁻³) **	1.362

Synthesis

A reliable synthetic route to **Altechromone A** (7-hydroxy-2,5-dimethylchromone) has been established, starting from orcinol.

Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylchromone

(Detailed step-by-step protocol to be extracted from the supporting information of "Structural Revision and Synthesis of **Altechromone A**" by Königs et al., J. Nat. Prod. 2010, 73, 12, 2064–2066)

Biological Activities

Altechromone A exhibits a range of biological activities, most notably antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Altechromone A has demonstrated inhibitory activity against various bacteria and fungi.

Table 4: Antimicrobial Activity of **Altechromone A** (MIC values)

Microorganism	MIC (µg/mL)	Reference
Bacillus subtilis	3.9	
Escherichia coli	3.9	
Pseudomonas fluorescens	1.8	
Candida albicans	3.9	

The antimicrobial activity of **Altechromone A** is typically determined using a broth microdilution method.

Protocol:

- A two-fold serial dilution of **Altechromone A** is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- A standardized inoculum of the test microorganism is added to each well.
- The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- The MIC is determined as the lowest concentration of **Altechromone A** that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of **Altechromone A**, mediated through the inhibition of the NF- κ B and NLRP3 inflammasome pathways[4][5].

Table 5: Anti-inflammatory Activity of **Altechromone A**

Assay	Model System	Key Findings	Reference
Neutrophil Migration	CuSO ₄ -induced inflammation in zebrafish	Significantly reduced neutrophil migration	[5]
Pro-inflammatory Gene Expression	TNBS-induced IBD in zebrafish	Inhibited the expression of TNF- α , NF- κ B, IL-1 β , IL-6, and NLRP3	[4]
Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	Reduced NO production in a dose-dependent manner	
Reactive Oxygen Species (ROS) Production	LPS-stimulated RAW 264.7 macrophages	Decreased ROS levels	

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin at 37°C in a 5% CO₂ humidified incubator.

Nitric Oxide (NO) Production Assay:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Altechromone A** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
- Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

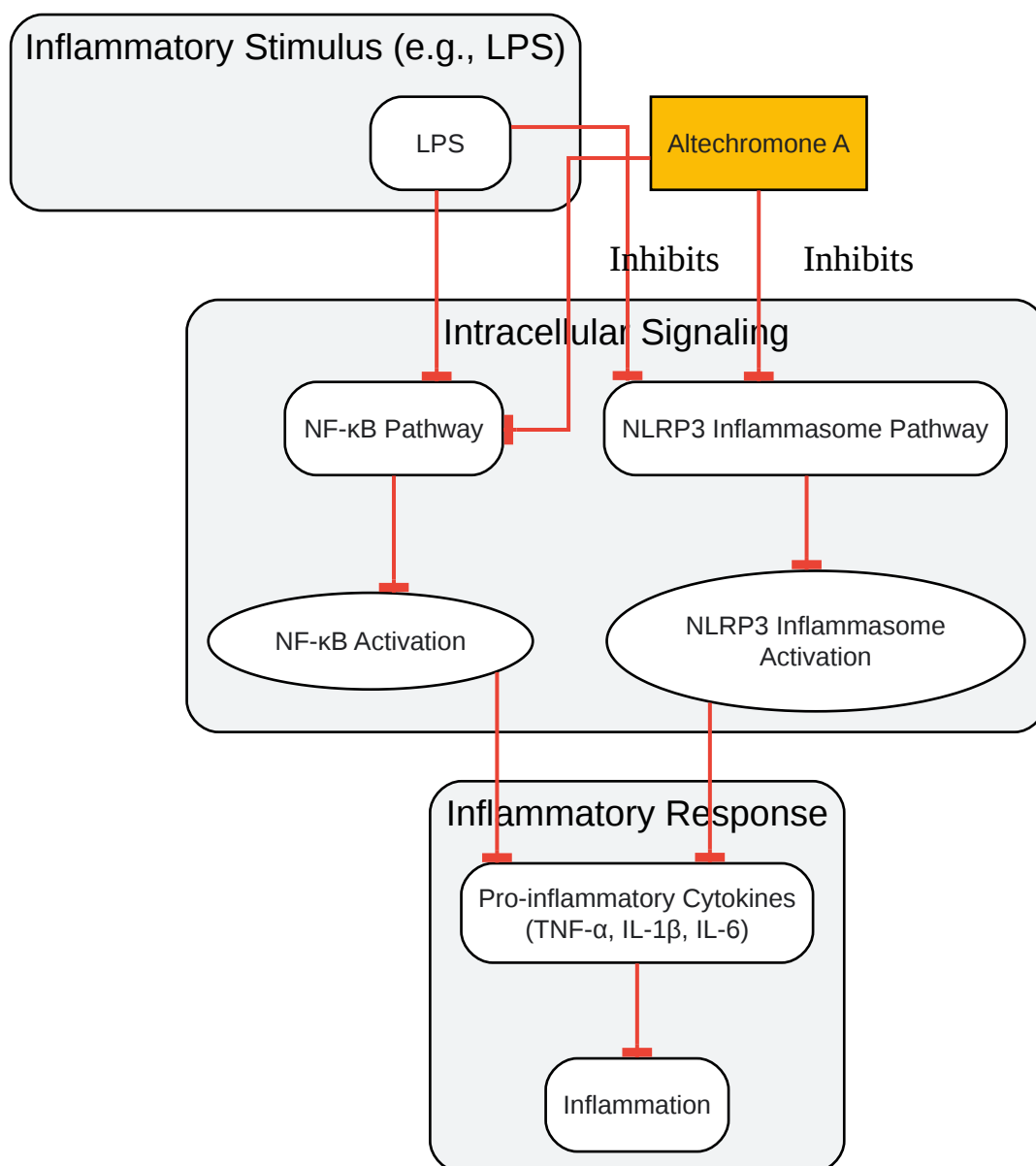
Zebrafish Maintenance: Wild-type zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).

TNBS-induced Intestinal Inflammation Model:

- At 5 days post-fertilization (dpf), zebrafish larvae are immersed in a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce intestinal inflammation.
- Following induction, the larvae are transferred to fresh water containing different concentrations of **Altechromone A**.
- After 24 hours of treatment, the inflammatory response is assessed by quantifying neutrophil migration to the intestine using a fluorescent microscope (for transgenic lines with fluorescently labeled neutrophils) or by quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes.

Signaling Pathway Analysis

Altechromone A exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome^[4].



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Caption: Inhibition of NF-κB and NLRP3 pathways by **Altechromone A**.

Conclusion

Altechromone A, with its correctly identified structure as 7-hydroxy-2,5-dimethylchromone, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and demonstrated antimicrobial and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further

investigation in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on **Altechromone A** for researchers in the field.

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